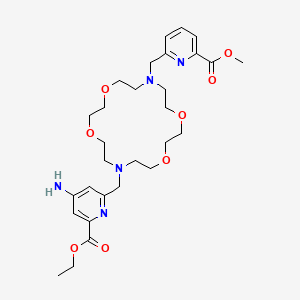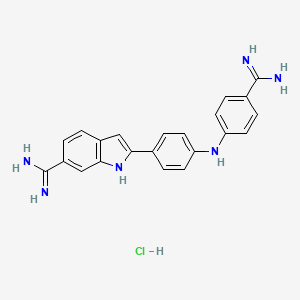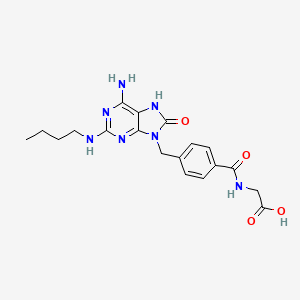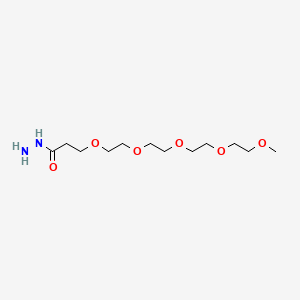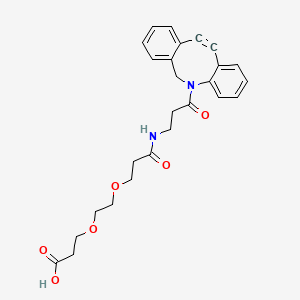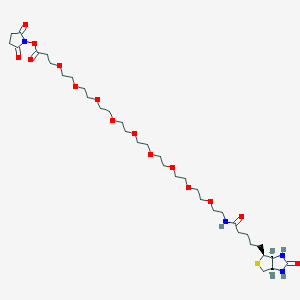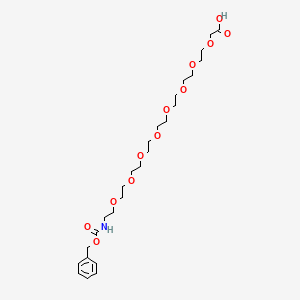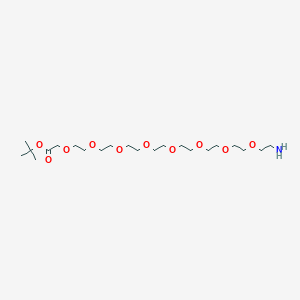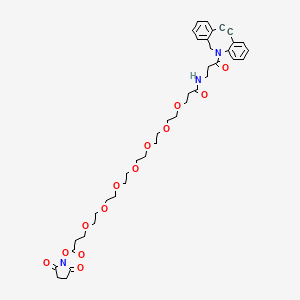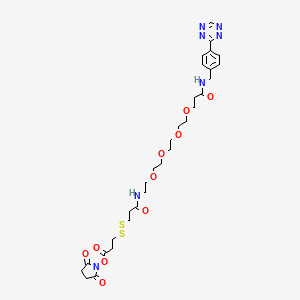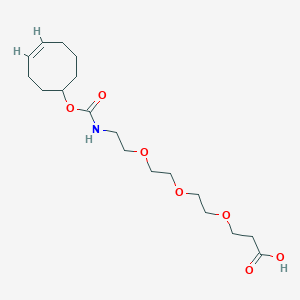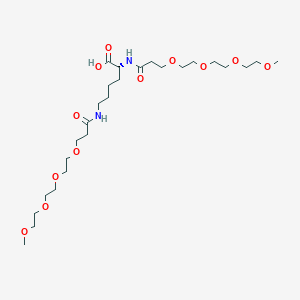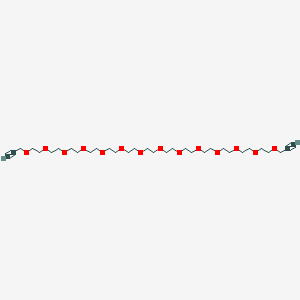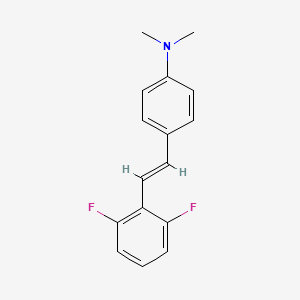
Fidas-3
Overview
Description
FIDAS-3 is a stilbene derivative known for its potent inhibition of the Wnt signaling pathway. It is particularly effective against methionine S-adenosyltransferase 2A, with an IC50 value of 4.9 micromolar. This compound has shown significant anticancer activities by competing with S-adenosylmethionine for binding to methionine S-adenosyltransferase 2A .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FIDAS-3 involves the preparation of a stilbene derivative. The key steps include:
Formation of the stilbene core: This is typically achieved through a Wittig reaction or a Heck coupling reaction.
Functionalization: Introduction of functional groups such as fluorine atoms and dimethylamino groups to enhance the compound’s biological activity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. This includes:
Optimization of reaction conditions: Temperature, solvent, and catalyst selection to maximize yield.
Purification: Techniques such as recrystallization, chromatography, and distillation to achieve the desired purity levels
Chemical Reactions Analysis
Types of Reactions
FIDAS-3 undergoes several types of chemical reactions, including:
Oxidation: Conversion to various oxidized derivatives.
Reduction: Reduction of the stilbene double bond.
Substitution: Introduction of different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
FIDAS-3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the Wnt signaling pathway and its inhibition.
Biology: Investigated for its effects on cell proliferation and apoptosis.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit methionine S-adenosyltransferase 2A.
Industry: Potential applications in the development of new therapeutic agents and chemical probes
Mechanism of Action
FIDAS-3 exerts its effects by inhibiting methionine S-adenosyltransferase 2A. It competes with S-adenosylmethionine for binding to this enzyme, thereby disrupting the methylation processes essential for cancer cell proliferation. This inhibition leads to reduced levels of key proteins such as c-Myc and cyclin D1, ultimately resulting in the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
MAT2A-IN-10: Another potent inhibitor of methionine S-adenosyltransferase 2A with an IC50 of 26 nanomolar.
MAT2A-IN-11: A selective inhibitor with an IC50 value of 6.8 nanomolar.
AG-270: An allosteric and orally active inhibitor of methionine S-adenosyltransferase 2A
Uniqueness of FIDAS-3
This compound stands out due to its specific stilbene structure, which provides unique binding properties and biological activities. Its ability to effectively compete with S-adenosylmethionine and inhibit methionine S-adenosyltransferase 2A makes it a valuable compound in cancer research .
Properties
IUPAC Name |
4-[(E)-2-(2,6-difluorophenyl)ethenyl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N/c1-19(2)13-9-6-12(7-10-13)8-11-14-15(17)4-3-5-16(14)18/h3-11H,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJDCOLXJYDHOM-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


